molecular formula C20H14ClN3O3S2 B2483654 4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide CAS No. 1146914-86-4

4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2483654
CAS No.: 1146914-86-4
M. Wt: 443.92
InChI Key: ZALHOUUSSLHCMR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H14ClN3O3S2 and its molecular weight is 443.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Pro-apoptotic Indapamide Derivatives : A derivative closely related to the chemical compound demonstrated significant proapoptotic activity in melanoma cell lines. This compound showed potential as an anticancer agent, with specific effectiveness against melanoma cancer cells (Yılmaz et al., 2015).

Metabolic Studies

  • Metabolic Fate and Disposition in Animals : A study investigated the metabolic fate of a similar compound in rats and dogs. This research is crucial for understanding how such compounds are absorbed, distributed, metabolized, and excreted in living organisms (Yue et al., 2011).

Antimalarial Activity

  • Potential in COVID-19 Treatment : Research explored the antimalarial activity of sulfonamide derivatives, including compounds structurally similar to the one . This study also examined their potential role in treating COVID-19, highlighting a versatile application in infectious diseases (Fahim & Ismael, 2021).

Antimicrobial Activity

  • Bis(azolyl)sulfonamidoacetamides as Antimicrobial Agents : A group of compounds including analogs of the compound showed promising antimicrobial activity. This suggests potential use in treating bacterial infections (P et al., 2021).

Synthetic Chemistry

  • Synthesis of Key Intermediates : The compound was used in the synthesis of key intermediates in producing pharmaceuticals, demonstrating its role in synthetic chemistry (Xiu-lan, 2009).

Cardiac Electrophysiological Activity

  • Development of Selective Class III Agents : Derivatives of the compound were studied for their potential as selective class III agents in cardiac electrophysiology, indicating applications in cardiovascular medicine (Morgan et al., 1990).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that compounds combining thiazole and sulfonamide groups have shown antibacterial activity .

Properties

IUPAC Name

N-[4-[1-(benzenesulfonyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S2/c21-16-8-6-14(7-9-16)19(25)23-20-22-18(13-28-20)15-10-11-24(12-15)29(26,27)17-4-2-1-3-5-17/h1-13H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALHOUUSSLHCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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